molecular formula C4H12OSi B3054236 Ethyldimethylsilanol CAS No. 5906-73-0

Ethyldimethylsilanol

Cat. No.: B3054236
CAS No.: 5906-73-0
M. Wt: 104.22 g/mol
InChI Key: AXCGWVYNDXPANP-UHFFFAOYSA-N
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Description

Ethyldimethylsilanol is an organosilicon compound with the molecular formula C4H12OSi. It is a member of the silanol family, characterized by the presence of a silicon-oxygen-hydrogen (Si-OH) functional group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyldimethylsilanol can be synthesized through several methods. One common route involves the hydrolysis of ethyldimethylchlorosilane (C4H11ClSi) in the presence of water. The reaction proceeds as follows: [ \text{C}4\text{H}{11}\text{ClSi} + \text{H}_2\text{O} \rightarrow \text{C}4\text{H}{12}\text{OSi} + \text{HCl} ]

Another method involves the oxidation of ethyldimethylsilane using hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of ethyldimethylchlorosilane. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyldimethylsilanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyldimethylsilanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyldimethylsilanol involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, influencing their structure and function. The Si-OH group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .

Comparison with Similar Compounds

Ethyldimethylsilanol stands out due to its specific substituents, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

ethyl-hydroxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12OSi/c1-4-6(2,3)5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCGWVYNDXPANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207802
Record name Silanol, ethyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5906-73-0
Record name Silanol, ethyldimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, ethyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyldimethylsilanol
Reactant of Route 2
Ethyldimethylsilanol
Reactant of Route 3
Ethyldimethylsilanol
Reactant of Route 4
Ethyldimethylsilanol
Reactant of Route 5
Ethyldimethylsilanol
Reactant of Route 6
Ethyldimethylsilanol

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